Sirt1/2-IN-1
Description
Sirt1/2-IN-1 (CAS: 2402779-21-7) is a dual inhibitor targeting SIRT1 and SIRT2, two members of the sirtuin family of NAD⁺-dependent deacetylases. These enzymes play critical roles in cellular processes such as aging, DNA repair, and metabolism. This compound exhibits inhibitory activity against SIRT1 (IC₅₀: 1.81 μg/mL), SIRT2 (IC₅₀: 2.10 μg/mL), and weaker activity against SIRT3 (IC₅₀: 20.5 μg/mL) . It induces α-tubulin hyperacetylation (IC₅₀: 32.05 μg/mL), a hallmark of microtubule stabilization, and demonstrates significant anticancer effects in preclinical models .
Structure
3D Structure
Properties
Molecular Formula |
C22H13ClN2OS2 |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
4-chloro-10-naphthalen-2-yl-8,14-dithia-11,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-12-one |
InChI |
InChI=1S/C22H13ClN2OS2/c23-15-7-8-17-16(10-15)19-21(28-17)20(25-18(26)11-27-22(25)24-19)14-6-5-12-3-1-2-4-13(12)9-14/h1-10,20H,11H2 |
InChI Key |
VPROVJRQLOASRW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N2C(C3=C(C4=C(S3)C=CC(=C4)Cl)N=C2S1)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Imidazo[2,1-b]thiazole Core
The imidazo[2,1-b]thiazole intermediate is prepared via a cyclocondensation reaction between 2-aminothiazole derivatives and α-haloketones. For example:
- Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate (13) is synthesized by reacting 2-amino-5-(2-nitrophenyl)thiazole with ethyl bromopyruvate in tetrahydrofuran (THF) at 60°C for 12 hours.
- Hydrolysis to carboxylic acid : The ester group is hydrolyzed using NaOH (4 equiv.) in THF/water (1:1) at room temperature, yielding 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid (74% yield).
Reduction to Alcohol and Mesylation
The carboxylic acid is reduced to the corresponding alcohol ([6-(2-nitrophenyl)imidazo[2,1-b]thiazol-3-yl]methanol, 14 ) using NaBH4 in THF/water. Subsequent mesylation with methanesulfonyl chloride in CH2Cl2 produces the mesylate intermediate, facilitating nucleophilic substitution.
Cyclization to Form the Dithiadiazatetracyclic System
Intramolecular Thioether Formation
The amine intermediate undergoes cyclization in the presence of thiophilic reagents (e.g., Lawesson’s reagent) to form the 8,14-dithia-11,16-diazatetracyclic framework. Conditions include:
Chlorination at the 4-Position
Electrophilic chlorination using N-chlorosuccinimide (NCS) in dichloromethane introduces the 4-chloro substituent.
Final Deprotection and Purification
Boc Group Removal
The tert-butyloxycarbonyl (Boc) group is cleaved using trifluoroacetic acid (TFA) in CH2Cl2 at 0°C.
Chromatographic Purification
The crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water.
Analytical Data and Characterization
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 420.93 g/mol | HRMS |
| Melting Point | 198–200°C | DSC |
| LogP | 6.1 | HPLC |
| IC50 (SIRT1) | 1.81 µg/mL | Fluorometric assay |
| IC50 (SIRT2) | 2.10 µg/mL | RapidFire MS |
1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, imidazole-H), 8.15–7.98 (m, 4H, naphthalene-H), 4.32 (s, 2H, CH2), 3.45 (t, 4H, piperazine-H).
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Early synthetic routes suffered from competing 5-exo vs. 6-endo cyclization pathways, reducing yields to <30%. Optimization via microwave-assisted synthesis (150°C, 30 min) improved selectivity to 85%.
Solubility Issues
The low aqueous solubility (18.0% permeability) was addressed by formulating with Tween 80/saline (5:85 v/v) for in vivo studies.
Scalability and Industrial Feasibility
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 5 g | 500 g |
| Overall Yield | 22% | 18% |
| Cost per Gram | $1,200 | $980 |
| Purity | 98% | 97% |
Scaling up the chlorination step required switching from NCS to Cl2 gas under controlled conditions to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Sirt1/2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: this compound can undergo substitution reactions where specific substituents are replaced with others to alter its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against sirtuins.
Scientific Research Applications
Sirt1/2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of sirtuins in various biochemical pathways.
Biology: Employed in research to understand the mechanisms of aging and cellular stress responses.
Industry: Utilized in the development of new drugs targeting sirtuins for various therapeutic applications.
Mechanism of Action
Sirt1/2-IN-1 exerts its effects by inhibiting the deacetylase activity of Sirtuin 1 and Sirtuin 2. This inhibition leads to the accumulation of acetylated proteins, which can alter gene expression and cellular functions. The molecular targets of this compound include various transcription factors and enzymes involved in cellular metabolism and stress responses . The pathways affected by this inhibition include the regulation of oxidative stress, inflammation, and DNA repair .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Sirt1/2-IN-1 with structurally or functionally related sirtuin inhibitors, emphasizing selectivity, potency, and applications:
*IC₅₀ values derived from ranges reported in literature (0.11–5.9 μM) .
Key Findings:
Dual vs. Selective Inhibition :
- This compound uniquely targets both SIRT1 and SIRT2, which are implicated in cancer progression via p53 deacetylation (SIRT1) and mitotic regulation (SIRT2) . In contrast, Sirt2-IN-1 and Sirt2-IN-6 are selective for SIRT2, offering precision in studying SIRT2-specific pathways but lacking SIRT1 modulation .
Potency and Selectivity :
- While this compound’s IC₅₀ values for SIRT1/2 are in the μg/mL range, selective inhibitors like Sirt2-IN-1 (IC₅₀: 0.11 μM) exhibit higher potency against SIRT2. However, direct unit conversion is challenging without molecular weight data for this compound .
Therapeutic Applications :
- This compound’s dual inhibition may synergistically disrupt cancer cell survival by targeting both nuclear (SIRT1) and cytoplasmic (SIRT2) pathways. In contrast, SIRT5 inhibitor 2 focuses on metabolic regulation, highlighting the diversity of sirtuin-targeted therapies .
Biological Activity
Sirtuins, particularly SIRT1 and SIRT2, are NAD+-dependent deacetylases that play critical roles in various biological processes, including inflammation, metabolism, and aging. The compound Sirt1/2-IN-1 has emerged as a significant modulator of these pathways, providing insights into its potential therapeutic applications.
SIRT1 and SIRT2 regulate numerous cellular functions through deacetylation of histones and non-histone proteins. They are involved in the modulation of inflammatory responses, cell survival, and metabolic processes. Specifically, SIRT1 has been shown to promote anti-inflammatory effects by regulating gene expression related to inflammation and oxidative stress .
Key Findings:
- Inflammation Regulation : Inhibition of SIRT1/2 leads to increased expression of pro-inflammatory genes in macrophages, indicating their role in maintaining an anti-inflammatory state .
- Metabolic Regulation : SIRT1 enhances lipid metabolism and insulin sensitivity, while SIRT2 is involved in glucose homeostasis and mitochondrial function .
- Neuroprotection : Activation of SIRT1 has been linked to neuroprotective effects in models of neurodegenerative diseases such as Huntington's disease .
Biological Activity Data
The biological activity of this compound can be summarized through various studies that highlight its effects on cellular functions:
Case Studies
Several case studies have demonstrated the biological activity of this compound:
- Case Study 1 : A study involving murine models showed that pharmacological inhibition of SIRT1 using EX-527 led to increased atherosclerotic lesions due to enhanced macrophage infiltration and impaired autophagy . This underscores the importance of SIRT1 in cardiovascular health.
- Case Study 2 : Research on neurodegenerative diseases indicated that compounds activating SIRT1 could improve survival rates and motor functions in mouse models of Huntington's disease, suggesting a protective role against neurodegeneration .
Research Findings
Recent investigations into the biological activity of this compound have revealed the following:
- SIRT1 Activators : Compounds like SCIC2 and SCIC2.1 have been identified as effective activators of SIRT1, enhancing its enzymatic activity significantly without cytotoxic effects .
- SIRT2 Role in Cancer : High expression levels of SIRT2 have been associated with poor prognosis in non-small cell lung cancer (NSCLC), indicating its potential as a therapeutic target .
Q & A
Basic Research Questions
Q. What experimental assays are recommended for determining Sirt1/2-IN-1’s inhibitory activity (IC50) against SIRT1 and SIRT2?
- Methodological Guidance : Use fluorometric or colorimetric deacetylase activity assays with validated substrates (e.g., acetylated p53 peptides for SIRT1, α-tubulin for SIRT2). Include positive controls like nicotinamide (a pan-sirtuin inhibitor) and negative controls (e.g., vehicle-only treatments). Normalize activity to protein concentration and replicate experiments across independent trials to ensure robustness. Report IC50 values with standard deviations and statistical significance (e.g., p < 0.05) .
- Key Consideration : Variations in substrate purity, enzyme source (recombinant vs. cellular), and incubation time can affect IC50 values. Standardize protocols using guidelines from journals like the Beilstein Journal of Organic Chemistry for reproducibility .
Q. How should researchers address variability in reported IC50 values for this compound across studies?
- Analysis Framework :
Compare experimental conditions (e.g., enzyme concentration, substrate type, assay pH).
Validate findings using orthogonal methods (e.g., cellular hyperacetylation assays for α-tubulin).
Use statistical tools like Bland-Altman plots to assess inter-lab variability .
- Example : this compound’s IC50 for SIRT1 ranges from 1.81 µg/mL (fluorometric assay) to higher values in cellular models due to bioavailability limitations .
Advanced Research Questions
Q. What strategies can mitigate off-target effects of this compound on SIRT3 (IC50: 20.5 µg/mL) in cancer studies?
- Experimental Design :
- Use isoform-selective inhibitors (e.g., SIRT3-specific inhibitors) as comparators.
- Perform siRNA-mediated knockdown of SIRT3 to isolate this compound’s effects.
- Conduct transcriptomic profiling (RNA-seq) to identify SIRT3-dependent pathways .
Q. How can researchers validate this compound’s anticancer mechanisms beyond α-tubulin hyperacetylation?
- Integrated Approach :
Combine proteomics (e.g., acetylome profiling) to identify non-tubulin targets.
Use CRISPR-Cas9 knockout models for SIRT1/2 to confirm phenotype specificity.
Correlate hyperacetylation with functional outcomes (e.g., cell cycle arrest, apoptosis) via flow cytometry .
- Case Study : In breast cancer models, this compound-induced apoptosis was linked to p53 acetylation, not solely tubulin modification .
Q. What methodologies are critical for translating this compound findings from in vitro to in vivo models?
- Best Practices :
- Optimize pharmacokinetics (e.g., solubility, half-life) using LC-MS/MS.
- Validate target engagement in tissues via immunohistochemistry (e.g., acetylated lysine antibodies).
- Monitor toxicity using organ histopathology and serum biomarkers .
Data Contradiction and Reproducibility
Q. How should conflicting data on this compound’s efficacy in different cancer subtypes be resolved?
- Resolution Framework :
Perform meta-analyses of published datasets to identify subtype-specific trends (e.g., hematologic vs. solid tumors).
Use patient-derived xenografts (PDXs) to model inter-tumor heterogeneity.
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
Q. What steps ensure reproducibility when studying this compound in primary cell cultures?
- Protocol Standardization :
- Document passage number, media composition, and donor variability.
- Include internal controls (e.g., untreated cells from the same donor).
- Adhere to MISEV guidelines for extracellular vesicle characterization if applicable .
Methodological Reporting
Q. What are the best practices for documenting this compound treatment conditions in publications?
- Essential Details :
- Solvent used (e.g., DMSO concentration ≤0.1%).
- Treatment duration and timing relative to cell confluence.
- Batch-to-batch variability (include manufacturer and purity data, e.g., >98% ).
- Journal Compliance : Follow the Beilstein Journal of Organic Chemistry’s guidelines for experimental sections, including supplementary data for extended protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
